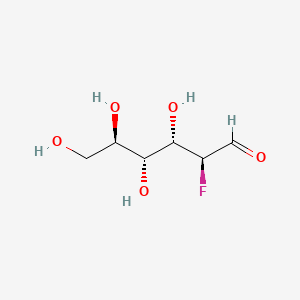

2-Fluoro-2-deoxy-D-mannose

Description

Significance of 2-Fluoro-2-deoxy-D-mannose in Glycochemistry and Glycobiology

This compound, a structural analog of D-mannose, plays a crucial role in advancing our understanding of fundamental biological processes. mdpi.com The substitution of a hydroxyl group with a fluorine atom at the second carbon position significantly alters the molecule's reactivity and interactions with biological systems. numberanalytics.com This modification allows it to serve as a metabolic inhibitor and a probe to study various cellular pathways. chemimpex.com

One of the key applications of this compound is in the study of carbohydrate metabolism. chemimpex.com It can act as an inhibitor of enzymes like hexokinase, which is essential for the phosphorylation of glucose in the glycolytic pathway. By disrupting this process, researchers can gain insights into metabolic disorders. chemimpex.com Furthermore, its structural similarity to D-mannose allows it to compete in processes such as N-linked protein glycosylation, a critical modification for protein function and stability. mdpi.com However, it is considered a less potent inhibitor of protein glycosylation compared to its counterpart, 2-deoxy-D-glucose (2-DG). mdpi.comnih.gov

The radiolabeled form, 2-deoxy-2-[¹⁸F]fluoro-D-mannose (¹⁸F-FDM), is a stereoisomer of the widely used PET imaging agent ¹⁸F-FDG. snmjournals.org ¹⁸F-FDM has shown comparable tumor uptake to ¹⁸F-FDG but with the advantage of lower uptake in the brain and faster clearance from the blood, potentially making it a valuable tool for imaging certain types of tumors. snmjournals.orgresearchgate.net Once taken up by cells, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-mannose-6-phosphate, effectively trapping it within the cell and allowing for imaging. researchgate.netrsc.org

Detailed research findings on this compound are summarized in the table below:

| Property | Description |

| Chemical Formula | C6H11FO5 usbio.netscbt.com |

| Molecular Weight | 182.15 g/mol scbt.comnih.gov |

| Biological Role | Metabolic inhibitor, probe for glycosylation and cell signaling. chemimpex.com |

| Mechanism of Action | Inhibits hexokinase, competes with mannose in N-linked protein glycosylation. mdpi.com |

| Radiolabeled Analog | 2-deoxy-2-[¹⁸F]fluoro-D-mannose (¹⁸F-FDM) used in PET imaging. snmjournals.org |

| Anomeric Preference | In solution, the α-anomer is generally favored over the β-anomer. csic.es |

Historical Context of Fluorinated Sugar Analogs in Biological Research

The exploration of fluorinated sugar analogs in biological research has a history spanning several decades. numberanalytics.com Initially, the focus was on their synthesis and basic chemical properties. numberanalytics.com The introduction of a fluorine atom into a carbohydrate structure was recognized as a way to create compounds with enhanced metabolic stability and modified biological activity. numberanalytics.com This is due to the high electronegativity and small size of the fluorine atom, which can mimic a hydroxyl group in some interactions while being unable to act as a hydrogen bond donor. rsc.org

Early studies often utilized fluorinated sugars as probes to investigate the interactions between glycans and proteins, such as enzymes and lectins. rsc.org The unique NMR properties of the ¹⁹F nucleus provided a powerful tool for monitoring these binding events at a molecular level. encyclopedia.pub Over time, the application of fluorinated sugars expanded significantly, driven by advancements in synthetic chemistry and a deeper understanding of their biological effects. numberanalytics.com

The development of compounds like 2-deoxy-2-fluoro-D-glucose (FDG) marked a pivotal moment, establishing the utility of fluorinated sugars in clinical diagnostics, particularly in positron emission tomography (PET) for cancer imaging. nih.govresearchgate.net The success of FDG paved the way for the investigation of other fluorinated sugar analogs, including this compound, as researchers sought to develop new probes and therapeutic agents with improved properties. researchgate.net The systematic substitution of hydroxyl groups with fluorine has become a common strategy in glycomimetic design to create more stable and selective molecules for studying and modulating biological processes. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

InChI Key |

AOYNUTHNTBLRMT-KVTDHHQDSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)F)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Synonyms |

2-deoxy-2-fluoromannose 2-deoxy-2-fluoromannose, 18F-labeled 2-fluoro-2-deoxy-D-mannose |

Origin of Product |

United States |

Synthetic Strategies for 2 Fluoro 2 Deoxy D Mannose and Its Derivatives

Nucleophilic Substitution Approaches for 2-Fluoro-2-deoxy-D-mannose Synthesis

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and has been extensively applied to the synthesis of 2-FDM. This approach typically involves the displacement of a good leaving group at the C-2 position of a mannose precursor with a fluoride (B91410) ion.

A prevalent method utilizes a mannose derivative with a trifluoromethanesulfonyl (triflate) group at the C-2 position. The triflate group is an excellent leaving group, facilitating nucleophilic attack by a fluoride source. The reaction of a protected D-glucoside with a C-2 triflate with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), proceeds via an SN2 mechanism, resulting in the inversion of configuration at the C-2 position to yield the desired 2-deoxy-2-fluoro-D-mannose derivative. nih.gov Subsequent removal of the protecting groups affords 2-FDM.

The choice of protecting groups and reaction conditions is crucial to the success of this method. For instance, the use of a para-methoxyphenyl group as the aglycone has been shown to facilitate the C-2 inversion step, providing access to 2-deoxy-2-fluoro-D-mannose building blocks suitable for further synthesis, such as in the creation of oligosaccharides. nih.gov However, challenges such as side reactions can arise. For example, when attempting to form the C-2 triflate using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in pyridine, an unexpected anomeric pyridinium (B92312) salt can be formed through a 1→2 sulfur migration, complicating the synthesis. nih.gov

Another nucleophilic substitution strategy involves the ring-opening of epoxides. Glycosyl fluorides can be synthesized through the fluoride-mediated opening of epoxide rings on sugar precursors. acs.orgresearchgate.net This method offers an alternative route to introduce the fluorine atom at the desired position.

The table below summarizes key aspects of nucleophilic substitution approaches for 2-FDM synthesis.

| Precursor Type | Leaving Group | Fluoride Source | Key Considerations |

| Protected D-glucoside | Triflate | Tetrabutylammonium fluoride (TBAF) | SN2 inversion of configuration at C-2. nih.gov |

| Protected Mannose Derivative | Triflate | Tetraalkylammonium fluorides | Can be adapted from syntheses of related compounds like 2-deoxy-2-fluoro-D-glucose. |

| Glycosyl Epoxide | Epoxide Ring | Fluoride Ion | Ring-opening reaction to introduce fluorine. acs.orgresearchgate.net |

Stereoselective Fluorination of Mannose Precursors

Achieving the correct stereochemistry at the C-2 position is a significant challenge in the synthesis of 2-FDM. Stereoselective fluorination methods aim to control the spatial arrangement of the fluorine atom as it is introduced into the mannose precursor.

One approach involves the use of electrophilic fluorinating agents on glycals (unsaturated carbohydrates). researchgate.net Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be used to introduce a fluorine atom across the double bond of a glycal. acs.org However, these reactions often face challenges with both regio- and stereoselectivity, which can limit their practical application for the synthesis of 2-FDM. nih.govworktribe.com The reaction of Selectfluor with a glycal can lead to a mixture of 2-fluoro-glucose and 2-fluoro-mannose analogs. researchgate.net

Another strategy to control stereoselectivity is through the inversion of configuration via a triflate intermediate, as discussed in the nucleophilic substitution section. This late-stage fluorination method allows for the stereospecific introduction of fluorine. nih.govworktribe.com

The development of new fluorinating agents and the optimization of reaction conditions are ongoing areas of research to improve the stereoselectivity of these methods.

| Approach | Reagent Example | Substrate | Challenges |

| Electrophilic Fluorination | Selectfluor® | Glycal | Regio- and stereoselectivity. nih.govresearchgate.networktribe.com |

| Late-Stage Fluorination | Trifluoromethanesulfonic anhydride (Tf₂O) and TBAF | Protected D-glucoside | Potential for side reactions. nih.gov |

Radiosynthesis of [18F]-2-Fluoro-2-deoxy-D-mannose for Research Applications

The radiosynthesis of the fluorine-18 (B77423) ([¹⁸F]) labeled version of 2-FDM, [¹⁸F]FDM, is of paramount importance for its use as a tracer in Positron Emission Tomography (PET) imaging. snmjournals.orgnih.gov PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research.

The most common method for producing [¹⁸F]FDM is through a nucleophilic substitution reaction on a protected precursor. snmjournals.orgnih.gov This is analogous to the large-scale synthesis of the widely used PET tracer, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose). brieflands.comnih.gov In this process, a glucose triflate precursor is reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron. snmjournals.orgbrieflands.com The [¹⁸F]fluoride, often in the form of [¹⁸F]KF complexed with a phase-transfer catalyst like Kryptofix 222, attacks the C-2 position of the precursor, displacing the triflate group and inverting the stereochemistry to form the mannose isomer. snmjournals.orgnih.govsnmjournals.org

Researchers have developed and optimized precursors for this radiosynthesis to achieve high radiochemical yields and purities. For example, 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-d-glucopyranoside has been successfully used as a precursor, yielding [¹⁸F]FDM in radiochemical yields of 50%–68% with high purity. snmjournals.org In contrast, the use of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-α-d-glucopyranoside as a precursor resulted in significantly lower yields. snmjournals.org

Automated synthesis modules, originally designed for [¹⁸F]FDG production, can be adapted for the synthesis of [¹⁸F]FDM. brieflands.comnih.gov These automated systems offer the advantages of high reproducibility and the use of disposable cassette systems, which simplifies the production process and ensures sterility. nih.gov

A chemoenzymatic approach for the synthesis of [¹⁸F]FDM has also been reported. This method utilizes the enzyme maltose (B56501) phosphorylase to catalyze the reaction between [¹⁸F]FDG and β-D-glucose-1-phosphate, producing [¹⁸F]FDM in a rapid, one-step process. biorxiv.org

The table below details the findings from a study on the radiosynthesis of [¹⁸F]FDM using a specific precursor.

| Precursor | Reaction Time (Fluorination) | Reaction Time (Deprotection) | Radiochemical Yield | Radiochemical Purity |

| 4,6-O-benzylidene-3-O-ethoxymethyl-2-O-trifluoromethanesulfonyl-1-O-methyl-β-d-glucopyranoside | 10–30 min | 20–30 min | 50%–68% | 97.6%–98.7% |

Data from a study on the synthesis of ¹⁸F-FDM. snmjournals.org

Historically, [¹⁸F]FDM was sometimes obtained as a by-product of [¹⁸F]FDG synthesis when using electrophilic fluorination methods. nih.govubc.canih.gov However, modern nucleophilic methods allow for its direct and efficient synthesis. snmjournals.orgnih.gov

Molecular Mechanisms of 2 Fluoro 2 Deoxy D Mannose Action

Enzymatic Inhibition by 2-Fluoro-2-deoxy-D-mannose

2-FDM acts as an inhibitor of several key enzymes involved in carbohydrate metabolism and processing. The presence of the fluorine atom at the C-2 position is critical to its inhibitory functions, often leading to mechanism-based inhibition where the compound is processed by the enzyme to a reactive species that then inactivates it.

This compound belongs to a class of compounds known as mechanism-based inhibitors of glycosidases. nih.gov These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. The inhibitory mechanism of 2-deoxy-2-fluoro glycosides, including 2-FDM, involves the trapping of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net

The catalytic mechanism of retaining glycosidases proceeds through a two-step, double-displacement reaction. In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the sugar, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone. In the second step, a water molecule, activated by a general base catalyst, hydrolyzes this intermediate, releasing the sugar and regenerating the free enzyme.

When 2-deoxy-2-fluoro glycosides are used as substrates, the fluorine atom at the C-2 position significantly destabilizes the transition states for both the formation (glycosylation) and the hydrolysis (deglycosylation) of the glycosyl-enzyme intermediate. researchgate.net This destabilization is due to the high electronegativity of the fluorine atom. However, the effect on the deglycosylation step is much more pronounced, leading to a very slow hydrolysis of the 2-deoxy-2-fluoroglycosyl-enzyme intermediate. nih.gov This results in the accumulation of the inactivated, covalently modified enzyme. nih.govubc.ca The specificity of this inhibition is determined by the enzyme's natural substrate preference; for instance, a mannosidase would be specifically targeted by a 2-deoxy-2-fluoro-D-mannosyl derivative. nih.gov

Table 1: Kinetic Parameters of Glycosidase Inactivation by 2'-Deoxy-2'-fluorodisaccharides

| Enzyme | Inhibitor | ki (min-1) | Ki (mM) |

| Agrobacterium faecalis β-glucosidase | 2'-deoxy-2'-fluorocellobiose | 0.018 | 20 |

Data adapted from McCarter et al., 1997. ubc.ca

As an analog of mannose, 2-FDM can be recognized and phosphorylated by hexokinases, enzymes that catalyze the phosphorylation of hexoses. In mammalian systems, the related glucose analog, 2-fluoro-2-deoxy-D-glucose (2-FDG), is known to be phosphorylated at the C-6 position by hexokinase. nih.gov This phosphorylated product can then be acted upon by phosphoglucose (B3042753) isomerase to form this compound-6-phosphate. nih.gov Similarly, studies in yeast and chick-embryo cells have shown that 2-FDM is phosphorylated. nih.gov

The phosphorylation of 2-FDM by hexokinase introduces a charged phosphate (B84403) group, trapping the molecule within the cell as it cannot easily cross the cell membrane. This is a critical step for its subsequent metabolic effects. The phosphorylation of a related compound, [13C6,D8]2-deoxyglucose, by yeast hexokinase has been shown to be selective for the β-anomer. nih.gov Yeast hexokinase is structurally similar to human hexokinase-2, which is often overexpressed in malignant cells. nih.gov

The metabolic fate of 2-FDM-6-phosphate involves other enzymes in the mannose metabolic pathway. It can be converted into GDP-2-deoxy-2-fluoro-D-mannose. nih.gov This conversion implies the action of phosphomannomutase and GDP-mannose pyrophosphorylase (GMPP). GMPP is a key enzyme that catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP. mdpi.comresearchgate.net The formation of the fraudulent nucleotide sugar, GDP-2-deoxy-2-fluoro-D-mannose, is a central aspect of the disruptive effects of 2-FDM on glycosylation.

The fraudulent nucleotide sugar can then act as a competitive inhibitor for enzymes that utilize GDP-mannose as a substrate, such as mannosyltransferases. This inhibition disrupts the synthesis of various glycoconjugates.

Disruption of Glycosylation Pathways

Glycosylation is a critical post-translational modification that affects the structure and function of many proteins. mdpi.com 2-FDM significantly interferes with these pathways, particularly N-linked glycosylation, due to its metabolic conversion to an inhibitory nucleotide sugar derivative.

N-linked glycosylation is a complex process that begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred to asparagine residues on nascent polypeptide chains. plos.org The synthesis of this LLO precursor requires the sequential addition of various monosaccharides, including mannose, from their respective nucleotide sugar donors.

2-FDM is a potent inhibitor of N-linked glycosylation. researchgate.net Its inhibitory action is mediated by its metabolic product, GDP-2-deoxy-2-fluoro-D-mannose. nih.gov This fraudulent mannose donor competes with the natural substrate, GDP-mannose, for mannosyltransferases involved in the synthesis of the dolichol-phosphate-linked oligosaccharide precursor. nih.gov Specifically, it has been shown to inhibit the synthesis of Man(GlcNAc)2-PP-Dol. nih.gov The incorporation of 2-deoxy-2-fluoro-D-mannose into the growing oligosaccharide chain can act as a chain terminator, preventing further elongation and the formation of the mature LLO. This leads to an accumulation of incomplete LLOs. plos.org The disruption of LLO synthesis activates the unfolded protein response (UPR), which can lead to apoptosis. plos.org

Dolichol-phosphate mannose (DPM) is another essential mannose donor in N-linked glycosylation, synthesized from dolichyl phosphate and GDP-mannose by dolichol-phosphate mannose synthase. nih.govreactome.org The fraudulent GDP-2-deoxy-2-fluoro-D-mannose can interfere with this process, further depleting the pool of mannose donors required for proper glycosylation.

Table 2: Effect of 2-Deoxy-D-glucose (a related compound) on Lipid-Linked Oligosaccharide (LLO) Assembly

| Treatment | Mature LLO (G3M9Gn2) | Intermediate LLO (M5Gn2) |

| Control | Present | Present |

| 2-DG (0.6 mM) | Inhibited | Accumulated |

| 2-DG (0.6 mM) + Mannose (1 mM) | Restored | Reduced |

Data derived from Merchan et al., 2010. plos.org

Many viruses, particularly enveloped viruses, rely on the host cell's glycosylation machinery to correctly fold, process, and function their envelope glycoproteins. researchgate.net These glycoproteins are often essential for viral entry, assembly, and egress. For example, the influenza virus hemagglutinin (HA) is a heavily glycosylated protein that mediates binding to host cell receptors and subsequent membrane fusion. nih.govnih.govwikipedia.org

The inhibition of N-linked glycosylation by 2-FDM has significant consequences for the maturation and function of these viral glycoproteins. researchgate.net By preventing the addition of complete N-glycans, 2-FDM leads to the synthesis of misfolded or improperly processed viral proteins. researchgate.net This can result in:

Reduced infectivity of the viral particles. researchgate.net

Impaired ability of the virus to fuse with host cells. researchgate.net

Decreased cell-to-cell spread of the virus. researchgate.net

The antiviral effects of 2-FDM and the related compound 2-deoxy-D-glucose have been observed against various viruses, including influenza virus and other enveloped viruses. researchgate.netnih.gov The disruption of glycoprotein (B1211001) maturation is a key mechanism underlying this antiviral activity.

Influence on Protein Folding and the Unfolded Protein Response

This compound (2FDM) significantly impacts protein folding, primarily by inducing stress within the endoplasmic reticulum (ER), the cellular organelle responsible for the synthesis and folding of many proteins. youtube.com This disruption leads to the activation of a complex signaling network known as the Unfolded Protein Response (UPR). youtube.commdpi.com The UPR is a cellular mechanism designed to maintain protein homeostasis. youtube.com It is triggered by an accumulation of unfolded or misfolded proteins in the ER. youtube.commdpi.com

The mechanism by which 2FDM induces the UPR is linked to its interference with N-linked glycosylation, a critical process for the proper folding of many secreted and membrane-bound proteins. nih.govresearchgate.net As an analog of D-mannose, 2FDM can be incorporated into growing N-glycan chains. nih.gov However, the substitution of the hydroxyl group at the C-2 position with a hydrogen atom prevents the further extension of the oligosaccharide chain, leading to its truncation. nih.gov This results in insufficient protein maturation and the production of improperly folded glycoproteins. nih.gov

This accumulation of misfolded proteins activates the UPR, which attempts to restore normal ER function by:

Increasing the production of molecular chaperones that assist in protein folding. youtube.com

Initiating ER-associated degradation (ERAD) to remove misfolded proteins. mdpi.com

If the ER stress is prolonged or too severe to be resolved, the UPR can shift from a pro-survival to a pro-apoptotic response, triggering programmed cell death to eliminate the damaged cell. mdpi.comyoutube.com The UPR consists of three main signaling branches mediated by sensor proteins in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). nih.govnih.gov Activation of these pathways leads to a broad transcriptional and translational reprogramming of the cell to cope with the stress. nih.gov

Table 1: Key Pathways of the Unfolded Protein Response (UPR)

| Sensor Protein | Activation Mechanism | Key Downstream Effects |

|---|---|---|

| IRE1 (Inositol-requiring enzyme 1) | Dimerization and autophosphorylation upon release from the chaperone BiP. nih.gov | Splicing of XBP1 mRNA to produce an active transcription factor (XBP1s); degradation of specific mRNAs to reduce protein load. nih.gov |

| PERK (PKR-like endoplasmic reticulum kinase) | Dimerization and autophosphorylation, similar to IRE1. mdpi.com | Phosphorylation of eIF2α, leading to a general inhibition of protein synthesis; preferential translation of ATF4, a transcription factor. nih.gov |

| ATF6 (Activating transcription factor 6) | Translocation to the Golgi apparatus for cleavage, releasing a cytosolic fragment that acts as a transcription factor. nih.govnih.gov | Upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway. nih.gov |

Interference with Mannose-Dependent Cellular Metabolism

This compound acts as a metabolic antagonist to its parent monosaccharide, D-mannose. nih.gov Its primary mechanism of interference involves its entry into mannose-specific metabolic pathways, leading to the disruption of crucial cellular processes, most notably N-linked glycosylation. nih.gov

Once inside the cell, 2FDM is recognized by cellular enzymes that normally process D-mannose. It is phosphorylated and subsequently activated into nucleotide sugar derivatives, such as GDP-2-deoxy-2-fluoro-D-mannose (GDP-F-Man). nih.gov These fluorinated sugar nucleotides then serve as fraudulent substrates for glycosyltransferases, the enzymes responsible for building the oligosaccharide chains that are attached to proteins during glycosylation. nih.gov

The critical interference occurs when GDP-F-Man is used in place of the natural substrate, GDP-mannose. The fluorine atom at the C-2 position, replacing the hydroxyl group, acts as a chain terminator. nih.gov This is because the hydroxyl group is essential for the formation of the subsequent glycosidic bond. Its absence means that once the 2FDM molecule is added to a growing glycan, no further mannose or other sugar residues can be attached at that position. nih.gov This results in the synthesis of truncated, non-functional N-glycans, which impairs the folding, stability, and function of the glycoproteins they are attached to. nih.gov This disruption of mannose metabolism directly diminishes the cellular pool of mannose available for correct protein glycosylation. nih.gov

Table 2: Comparison of D-Mannose and this compound in Cellular Metabolism

| Metabolic Step | D-Mannose (Natural Substrate) | This compound (Analog) | Outcome of Interference |

|---|---|---|---|

| Phosphorylation | Converted to Mannose-6-phosphate. | Converted to this compound-6-phosphate. | Enters the metabolic pathway. |

| Activation | Converted to GDP-Mannose. | Converted to GDP-2-deoxy-2-fluoro-D-mannose. nih.gov | Creates a "fraudulent" nucleotide sugar. |

| Glycosylation | Incorporated into N-glycan chains, allowing for chain elongation. | Incorporated into N-glycan chains. nih.gov | Prematurely terminates N-glycan chain synthesis due to the lack of a 2-hydroxyl group. nih.gov |

| Final Product | Fully formed, functional glycoproteins. | Truncated, misfolded, or non-functional glycoproteins. nih.gov | Induction of ER stress and the Unfolded Protein Response. nih.gov |

Role in Cellular Signaling Pathways

The introduction of this compound into a biological system triggers significant alterations in cellular signaling, primarily through the activation of the Unfolded Protein Response (UPR), which is itself a major signaling network. mdpi.comnih.gov The metabolic stress caused by the disruption of glycosylation acts as the initial signal that is transduced across the endoplasmic reticulum membrane by the UPR sensors: IRE1, PERK, and ATF6. nih.govnih.gov

Each of these sensors initiates a distinct downstream signaling cascade:

The IRE1 Pathway: Upon activation, IRE1's kinase and RNase domains become active. Its RNase activity splices X-box binding protein 1 (XBP1) mRNA, leading to the translation of a potent transcription factor that upregulates genes involved in protein folding and degradation. nih.gov

The PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). nih.gov This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the stressed ER. nih.gov However, it also paradoxically promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which controls the expression of genes related to stress response and apoptosis. nih.gov

The ATF6 Pathway: In response to ER stress, ATF6 moves to the Golgi apparatus, where it is cleaved. The resulting active transcription factor translocates to the nucleus to drive the expression of genes for ER chaperones, effectively increasing the protein-folding capacity of the ER. nih.gov

Beyond the UPR, analogs of glucose and mannose like 2-deoxy-D-glucose (2-DG) are known to interfere with broader metabolic signaling. nih.gov For instance, by inhibiting glycolysis, these compounds can impact pathways sensitive to the cell's energy status, such as the AMPK and mTOR signaling pathways, which are central regulators of cell growth, metabolism, and proliferation. researchgate.net While the primary and most direct signaling consequence of 2FDM action is the UPR activation due to glycosylation defects, its impact on core metabolic processes suggests a potential for broader influence on cellular signaling networks that monitor and respond to metabolic integrity. researchgate.netnih.gov

Applications of 2 Fluoro 2 Deoxy D Mannose As a Biochemical Probe

Investigation of Glycobiological Processes with 2-Fluoro-2-deoxy-D-mannose

This compound is instrumental in probing the intricacies of glycobiological processes, particularly those involving mannose and glucose pathways. Due to the fluorine atom at the C-2 position, 2-FDM can act as a mimic of natural sugars while exhibiting altered metabolic fates, making it a powerful tool for studying carbohydrate metabolism and glycosylation. chemimpex.comrsc.org

The substitution of a hydroxyl group with fluorine, an atom of similar size but different electronic properties, allows 2-FDM to interact with glucose transporters and be a substrate for enzymes like hexokinase. mdpi.com However, the resulting phosphorylated product, this compound-6-phosphate, is often a poor substrate for downstream enzymes, leading to its accumulation and allowing for the study of metabolic trapping. rsc.orgnih.gov This characteristic is pivotal in its use as a probe to understand the dynamics of sugar uptake and metabolism in various cell types. frontiersin.org

Furthermore, 2-FDM has been employed to investigate the role of specific hydroxyl groups in the binding and processing of carbohydrates by enzymes. researchgate.net By comparing the interactions of 2-FDM with those of its non-fluorinated counterparts, researchers can elucidate the contributions of hydrogen bonding and electronic effects to substrate recognition and catalysis. researchgate.net

Elucidation of Enzyme Catalytic Mechanisms Using this compound Analogs

Analogs of this compound are critical tools for dissecting the catalytic mechanisms of various enzymes, particularly glycosidases and kinases. The fluorine substitution at the 2-position significantly influences the electronic properties of the sugar ring, making these analogs valuable for probing transition states and enzyme-substrate interactions. acs.orgwhiterose.ac.uk

For instance, GDP-2-deoxy-2-fluoro-α-D-mannose has been used to study the mechanism of GDP-mannose mannosyl hydrolase. acs.org The presence of the electron-withdrawing fluorine atom destabilizes the oxocarbenium ion-like transition state, leading to a significant decrease in the catalytic rate (kcat) compared to the natural substrate, GDP-α-D-mannose. acs.org This provides strong evidence for a dissociative, glycosidase-like mechanism. acs.org

Similarly, 2-deoxy-2-fluoro-D-glycosyl fluorides have been developed as mechanism-based inhibitors for glycosidases. nih.gov These compounds can form a covalent glycosyl-enzyme intermediate that is hydrolyzed very slowly, effectively trapping the enzyme and allowing for its study. nih.gov The rate of inactivation of different glycosidases by these inhibitors often mirrors their substrate specificities, providing insights into their catalytic machinery. nih.gov The stability of trisaccharide analogs containing 2-deoxy-2-fluoro substitutions against hydrolysis by mannosidases further highlights their utility in structural studies of these enzymes. researchgate.net In the context of Kaposi's sarcoma-associated herpesvirus (KSHV), 2-FDM has been identified as a potent inhibitor of N-glycosylation, leading to the downregulation of viral structural glycoprotein (B1211001) expression and impairment of viral replication. wiley.comnih.gov

Characterization of Cellular Uptake and Metabolic Trapping Mechanisms

This compound and its radiolabeled form, [18F]-FDM, are effectively used to study cellular uptake and the phenomenon of metabolic trapping. nih.gov Like glucose and mannose, 2-FDM is transported into cells via glucose transporters (GLUTs). snmjournals.org Once inside the cell, it is phosphorylated by hexokinase at the 6-position to form this compound-6-phosphate (2-FDM-6-P). nih.govnih.gov

This phosphorylated product, however, is a poor substrate for further metabolic enzymes like phosphomannose isomerase or phosphoglucose (B3042753) isomerase. nih.gov This inability to be further metabolized leads to the intracellular accumulation of 2-FDM-6-P, a process known as metabolic trapping. nih.govsnmjournals.org This trapping mechanism is fundamental to its application as an imaging agent in positron emission tomography (PET). snmjournals.org

Studies have shown that the uptake of [18F]-FDM in tumor cells is significant and can be inhibited by D-glucose in a dose-dependent manner, confirming its transport via glucose-mediated pathways. nih.gov In vitro experiments with AH109A tumor cells demonstrated time-dependent uptake of [18F]-FDM. nih.gov Analysis of cell extracts revealed that [18F]-FDM is metabolized to [18F]-FDM-6-P and other minor metabolites. snmjournals.org This metabolic behavior is crucial for its use in visualizing tissues with high metabolic activity, such as tumors. nih.gov

Preclinical Research Applications of [18F]-2-Fluoro-2-deoxy-D-mannose as an Imaging Agent

The radiolabeled analog, [18F]-2-Fluoro-2-deoxy-D-mannose ([18F]-FDM), has emerged as a promising tracer for positron emission tomography (PET) in preclinical research, particularly for tumor imaging. nih.govnih.gov

Evaluation in Animal Models of Disease

[18F]-FDM has been evaluated in various animal models of disease, demonstrating its potential as a diagnostic imaging agent. In tumor-bearing rats and rabbits, [18F]-FDM showed high uptake in tumors, comparable to that of the widely used PET tracer, [18F]-2-Deoxy-2-fluoro-D-glucose ([18F]-FDG). nih.gov Biodistribution studies in rats with AH109A tumors revealed significant accumulation of [18F]-FDM in the tumor tissue. nih.gov

PET imaging with [18F]-FDM in rabbits with tumors has successfully delineated the main tumor, areas of central necrosis, and lymph node metastases. nih.gov Furthermore, in a rabbit model of atherosclerosis, [18F]-FDM uptake was observed in atherosclerotic lesions and was found to be proportional to the macrophage population within the plaque, suggesting its potential for imaging inflammation. researchgate.net These studies underscore the utility of [18F]-FDM in visualizing and characterizing pathological tissues in living animals.

Comparative Studies with [18F]-2-Deoxy-2-fluoro-D-glucose

Comparative studies between [18F]-FDM and [18F]-FDG have highlighted both similarities and key differences, suggesting specific advantages for [18F]-FDM in certain applications. In several tumor models, the tumor uptake of [18F]-FDM was found to be comparable to that of [18F]-FDG. nih.govnih.gov For instance, in rats bearing AH109A tumors, the tumor uptake of [18F]-FDM was not significantly different from that of [18F]-FDG. nih.gov

A notable advantage of [18F]-FDM is its lower uptake in the brain compared to [18F]-FDG. nih.govsnmjournals.org PET studies in rats showed that brain uptake of [18F]-FDM was approximately 30% lower than that of [18F]-FDG, which could provide better contrast for imaging brain tumors. nih.gov Similarly, a study in patients with focal brain lesions found that the lumped constant for [18F]-FDM was about 20% lower than for [18F]-FDG, consistent with lower brain accumulation. nih.gov The blood clearance of [18F]-FDM has also been reported to be faster than that of [18F]-FDG. snmjournals.org

Interactive Data Table: Comparative Uptake of [18F]-FDM and [18F]-FDG in a Rat Tumor Model

| Tracer | Tumor Uptake (%ID/g at 60 min) | Brain Uptake (%ID/g at 60 min) | Tumor-to-Blood Ratio (at 60 min) |

| [18F]-FDM | 2.17 ± 0.32 | 1.42 ± 0.10 | 29.4 |

| [18F]-FDG | 2.65 ± 0.61 | - | 22.1 |

| Data sourced from studies on Donryu rats bearing AH109A tumor cells and other transplantable rat tumors. nih.govnih.gov |

Utilization in Antiviral Research Models

This compound has demonstrated significant potential in antiviral research by targeting viral replication processes. biosynth.com Its mechanism of action often involves the inhibition of N-linked glycosylation of viral envelope proteins, a critical step for the proper folding, stability, and function of these proteins. wiley.combiosynth.com By disrupting glycosylation, 2-FDM can prevent the formation of infectious viral particles. biosynth.com

Research has shown that 2-FDM can inhibit the replication of a range of viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). biosynth.com In a notable study, 2-FDM was identified as the most potent inhibitor of Kaposi's sarcoma-associated herpesvirus (KSHV) replication among several glucose and mannose analogs. wiley.comnih.gov It achieved this by downregulating the expression of viral structural glycoproteins and inducing the unfolded protein response. wiley.com

More recent studies have explored the use of 2-FDM and other 2-deoxylated glucose analogues as broad-spectrum inhaled antivirals against respiratory viruses like rhinoviruses and human coronaviruses. nih.govbiorxiv.org These studies, utilizing advanced in vitro airway models, have shown that these sugar analogs can suppress viral replication and exhibit anti-inflammatory effects. nih.govbiorxiv.org

Exploration in Cancer Metabolism Research Models

This compound (2-FDM), a mannose analog, serves as a critical biochemical probe in the study of cancer metabolism. Its structural similarity to glucose and mannose allows it to enter metabolic pathways, providing insights into the unique metabolic reprogramming of tumor cells. Research models, ranging from cancer cell lines to animal studies, have utilized 2-FDM to investigate glycolysis, cellular bioenergetics, and response to therapy.

Detailed Research Findings

Research into 2-FDM has revealed its potential both as a direct therapeutic agent and as a diagnostic probe, particularly when labeled with fluorine-18 (B77423) ([18F]-FDM).

In Vitro Studies in Cancer Cell Lines: In glioma cell lines, 2-FDM has been shown to be a potent inhibitor of cell proliferation. aacrjournals.org Studies investigating its effect on U87 glioma cells demonstrated that 2-FDM has comparable cytotoxicity to other glucose analogs like 2-deoxy-D-glucose (2-DG) and 2-fluoro-deoxy-D-glucose (2-FG). aacrjournals.org The cytotoxic effects were observed under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions, which mimic the tumor microenvironment. aacrjournals.org The half-maximal inhibitory concentration (IC50) values highlight this activity. aacrjournals.org

Table 1: Cytotoxicity of 2-FDM in U87 Glioma Cells (72h Treatment)

| Condition | IC50 Value | Reference |

|---|---|---|

| Normoxia (21% O₂) | 3 mM | aacrjournals.org |

| Hypoxia (0.1% O₂) | 2 mM | aacrjournals.org |

The mechanism behind this cytotoxicity involves the inhibition of glycolysis, the primary energy-producing pathway for many aggressive cancers. aacrjournals.org Furthermore, 2-FDM was found to induce a form of programmed cell death known as autophagy (Type II cell death). aacrjournals.org This was confirmed by the observation of an increase in acidic vesicular organelles and the formation of multilamellar structures known as autophagosomes in 2-FDM-treated cells. aacrjournals.org

When studied in its radiolabeled form, [18F]-FDM, in AH109A tumor cells, the compound showed significant, time-dependent uptake. snmjournals.org This uptake was competitively inhibited by D-glucose, indicating that it utilizes glucose transport mechanisms to enter the cell. snmjournals.org Once inside, [18F]-FDM is rapidly phosphorylated by the enzyme hexokinase to form [18F]-FDM-6-phosphate. snmjournals.org This phosphorylation traps the molecule within the cell, a mechanism similar to that of the widely used PET imaging agent [18F]-FDG. snmjournals.org The primary metabolite identified in these tumor cells was [18F]-FDM-6-P. snmjournals.org

In Vivo Animal Model Studies: Animal models have been crucial in evaluating the potential of [18F]-FDM as a tumor-imaging agent. In studies using rats with transplanted tumors, [18F]-FDM demonstrated high uptake in tumors, comparable to that of [18F]-FDG. snmjournals.orgnih.gov For instance, at 60 minutes post-injection, the tumor uptake for both compounds was approximately 2.65% of the injected dose per gram of tissue. nih.gov

A key advantage of [18F]-FDM observed in these models is its rapid clearance from the blood, leading to high tumor-to-blood ratios—a desirable characteristic for clear imaging. snmjournals.orgnih.gov At 60 minutes, the tumor-to-blood ratio for [18F]-FDM was 29.4, compared to 22.1 for [18F]-FDG. nih.gov

Table 2: Biodistribution of [18F]-FDM in Tumor-Bearing Rats (60 min post-injection)

| Tissue | Uptake (% Injected Dose/gram) | Reference |

|---|---|---|

| Tumor | 2.17 ± 0.32 | snmjournals.org |

| Blood | 0.11 ± 0.02 | snmjournals.org |

| Brain | 1.42 ± 0.10 | snmjournals.org |

| Muscle | 0.12 ± 0.02 | snmjournals.org |

| Liver | 0.43 ± 0.04 | snmjournals.org |

| Kidney | 0.58 ± 0.10 | snmjournals.org |

Data presented as mean ± standard deviation.

Positron Emission Tomography (PET) studies in tumor-bearing rats and rabbits confirmed these findings, showing that [18F]-FDM can produce high-contrast tumor images. snmjournals.orgnih.gov A significant finding was that while tumor uptake was similar to [18F]-FDG, the uptake of [18F]-FDM in the brain was approximately 30% lower. snmjournals.org This suggests [18F]-FDM could be particularly advantageous for imaging brain tumors, as it may provide a clearer distinction between cancerous tissue and healthy brain tissue, which naturally has high glucose consumption. snmjournals.org

Table 3: Comparative PET Imaging of [18F]-FDM and [18F]-FDG in Rat Models

| Tracer | Tumor Uptake (qSUV) | Brain Uptake (qSUV) | Reference |

|---|---|---|---|

| [18F]-FDM | 2.83 ± 0.22 | 1.89 ± 0.13 | snmjournals.org |

| [18F]-FDG | 2.40 ± 0.30 | 2.63 ± 0.26 | snmjournals.org |

qSUV: quasi-standardized uptake value. Data presented as mean ± standard deviation.

2-FDM as a Metabolite of FDG: A fascinating area of research is the discovery that 2-FDM is a metabolic product of the most common clinical PET tracer, [18F]-FDG. nih.govjst.go.jpsnmjournals.org In tumor cells, [18F]-FDG is phosphorylated to [18F]-FDG-6-phosphate. snmjournals.org This molecule can then be reversibly converted to [18F]-FDM-6-phosphate by the enzyme phosphoglucose isomerase. nih.govresearchgate.net In some tumor models, the amount of FDM and its phosphorylated form can be substantial, reaching an equilibrium where it is four times more abundant than the corresponding FDG forms. jst.go.jpsnmjournals.org

This metabolic conversion is significant because it offers a more nuanced probe into tumor metabolism. The rate of formation of FDM from FDG has been investigated as a potential biomarker for predicting tumor response to chemotherapy. researchgate.net In one study using murine RIF-1 tumors, the change in the rate of FDM formation after treatment with the chemotherapeutic agent 5-fluorouracil (B62378) correlated significantly with the tumor's response to the drug. researchgate.net This suggests that monitoring the epimerization of FDG to FDM could provide an early indication of treatment efficacy, a finding of great potential clinical significance. researchgate.netismrm.org

Metabolic Fate and Biotransformation of 2 Fluoro 2 Deoxy D Mannose

Cellular Permeation and Transport of 2-Fluoro-2-deoxy-D-mannose

The entry of 2-FDM into cells is a critical first step in its metabolism. Like its counterpart, 2-deoxy-D-glucose (2-DG), 2-FDM is transported across the cell membrane primarily by glucose transporters (GLUTs). frontiersin.orgfrontiersin.org These transporters recognize the structural similarities between these fluorinated sugars and glucose, facilitating their entry into the intracellular environment. frontiersin.org While glucose is the primary substrate for these transporters, studies have shown that they can also accommodate glucose analogs like 2-FDM. mdpi.com

However, the transport of mannose and its analogs is not solely dependent on GLUTs. Evidence suggests the existence of a specific transporter for D-mannose in various mammalian cell lines that is not significantly inhibited by high concentrations of D-glucose. nih.gov This suggests a potential alternative or complementary pathway for 2-FDM uptake, which could be particularly relevant in environments with high glucose levels. nih.gov The uptake of 2-FDM has been observed to be a facilitated transport process. nih.gov

Intracellular Phosphorylation and Metabolite Formation of this compound

Once inside the cell, 2-FDM undergoes phosphorylation, a crucial step for its intracellular retention and further metabolism. This reaction is catalyzed by hexokinase, the same enzyme that phosphorylates glucose. snmjournals.org In fact, studies have shown that 2-FDM is a good substrate for hexokinase, with some research indicating that its phosphorylation can be even more rapid than that of 2-deoxy-2-fluoro-D-glucose (2-FDG). snmjournals.org The primary product of this phosphorylation is this compound-6-phosphate (2-FDM-6-P). snmjournals.org

This phosphorylation effectively "traps" the molecule within the cell, as the added phosphate (B84403) group gives it a negative charge, preventing it from easily crossing back over the cell membrane. frontiersin.org This metabolic trapping is a key principle behind the use of fluorinated sugars in imaging techniques like Positron Emission Tomography (PET). snmjournals.org

Beyond the initial phosphorylation, 2-FDM can be further metabolized into a variety of other compounds. These include:

this compound-1-phosphate (FDM-1-P) frontiersin.orgresearchgate.net

this compound-1,6-bisphosphate (FDM-1,6-biP) frontiersin.orgnih.gov

Nucleotide diphosphate (B83284) derivatives of 2-FDM (NDP-FDM) frontiersin.orgresearchgate.netnih.gov

The formation of these various metabolites indicates that 2-FDM can enter into several metabolic pathways beyond simple phosphorylation. frontiersin.orgnih.gov

| Metabolite | Abbreviation |

|---|---|

| This compound-6-phosphate | 2-FDM-6-P |

| This compound-1-phosphate | FDM-1-P |

| This compound-1,6-bisphosphate | FDM-1,6-biP |

| Nucleotide diphosphate-2-fluoro-2-deoxy-D-mannose | NDP-FDM |

Epimerization of Fluorinated Glucose Analogs to this compound Metabolites

An interesting aspect of the metabolism of fluorinated sugars is the interconversion, or epimerization, between glucose and mannose analogs. Specifically, 2-fluoro-2-deoxy-D-glucose-6-phosphate (FDG-6-P) can be converted into this compound-6-phosphate (FDM-6-P). researchgate.netsnmjournals.org This reaction is thought to be catalyzed by phosphoglucose (B3042753) isomerase. researchgate.net

This epimerization has been observed in various tissues, including the brain, heart, and tumors. snmjournals.orgnih.gov In some cases, the resulting FDM metabolites can account for a significant portion of the total fluorinated sugar metabolites present in the tissue. snmjournals.org For instance, at equilibrium, the concentration ratio of FDM-6-P to FDG-6-P can favor FDM. snmjournals.org

This conversion is significant because it means that even when 2-FDG is administered, a portion of it will be metabolized into 2-FDM derivatives. This has implications for the interpretation of imaging studies that use 2-FDG, as the signal detected may represent a mixture of both 2-FDG and 2-FDM metabolites. snmjournals.org

| Initial Compound | Enzyme | Product |

|---|---|---|

| 2-fluoro-2-deoxy-D-glucose-6-phosphate (FDG-6-P) | Phosphoglucose isomerase | This compound-6-phosphate (FDM-6-P) |

Excretion Pathways of this compound and its Metabolites

Unmetabolized 2-FDM, like its glucose analog 2-FDG, is eventually cleared from the body. Studies have indicated that 2-FDM exhibits rapid excretion from the blood. snmjournals.org The primary route of excretion for unmetabolized fluorinated sugars that are not trapped within cells is through the urinary system. rsc.org Any 2-FDM that is not taken up by cells and phosphorylated is filtered by the kidneys and eliminated in the urine. rsc.org This rapid clearance from the bloodstream helps to reduce background signal in imaging applications, leading to better image contrast. snmjournals.orgrsc.org

Advanced Methodologies in 2 Fluoro 2 Deoxy D Mannose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Fluoro-2-deoxy-D-mannose Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool in the study of fluorinated carbohydrates like this compound (2-FDM). The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of ½ and a high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and specific technique for investigating the metabolism and interactions of 2-FDM and its derivatives.

¹⁹F NMR for Metabolic Profiling of this compound Derivatives

¹⁹F NMR spectroscopy is instrumental in tracking the metabolic fate of 2-FDM and related fluorinated sugars within biological systems. When 2-deoxy-2-fluoro-D-glucose (2-FDG), an epimer of 2-FDM, is introduced into cells, it can be metabolized into various downstream products, including 2-FDM derivatives. nih.govsnmjournals.org ¹⁹F NMR allows for the direct detection and quantification of these fluorinated metabolites in tissue extracts and even in vivo. nih.govismar.org

Studies have demonstrated that in various tissues, 2-FDG can be converted to 2-FDM through the action of enzymes. nih.gov This epimerization is a critical metabolic step that can be monitored using ¹⁹F NMR. The distinct chemical shifts of the fluorine atom in 2-FDG, 2-FDM, and their phosphorylated forms (e.g., this compound-6-phosphate) enable researchers to distinguish and quantify each species. ismar.org For instance, in murine tumor models, the uptake and metabolism of 2-FDG lead to the formation of 2-FDM and its nucleotide diphosphate (B83284) conjugates (NDP-FDM), which can be specifically detected by ¹⁹F NMR. nih.gov The prolonged retention of these FDM derivatives in tumor cells compared to healthy organs highlights their potential as NMR-based biomarkers for tumor detection. nih.gov

The metabolic profiling capabilities of ¹⁹F NMR have revealed tissue-specific differences in the metabolism of fluorinated glucose analogs. researchgate.net For example, the extent of conversion of 2-FDG to 2-FDM and other metabolites varies significantly between the brain, heart, liver, and kidneys. researchgate.net This detailed metabolic information is crucial for understanding the biochemical pathways involved and for the accurate interpretation of data from other imaging modalities like Positron Emission Tomography (PET) that use radiolabeled 2-FDG.

Application in Functional and Mechanistic Investigations

Beyond metabolic profiling, ¹⁹F NMR is a valuable tool for investigating the functional and mechanistic aspects of 2-FDM's interactions with biological macromolecules. The fluorine atom serves as a sensitive probe for monitoring binding events and conformational changes in both the sugar and its target protein.

In studies of carbohydrate-lectin interactions, ¹⁹F NMR has been used to screen libraries of fluorinated monosaccharides, including 2-FDM, for their binding affinity to lectins. acs.org The changes in the ¹⁹F NMR signal, such as line broadening or changes in the transverse relaxation time (T2), upon addition of a lectin can indicate a binding event and provide information about which hydroxyl groups on the sugar are critical for the interaction. acs.org

Furthermore, ¹⁹F NMR can be employed to study the mechanism of enzyme inhibition by 2-FDM and its derivatives. For instance, in studies of glycosidases, 2-deoxy-2-fluoro-D-glycosyl fluorides, which are related to 2-FDM, have been used as mechanism-based inhibitors. researchgate.net ¹⁹F NMR can be used to observe the formation of a covalent fluoroglycosyl-enzyme intermediate, providing direct evidence for the enzyme's catalytic mechanism and the inhibitor's mode of action. researchgate.net

Chromatographic and Spectrometric Techniques for this compound Metabolite Analysis

The analysis of 2-FDM and its metabolites often relies on a combination of chromatographic separation and spectrometric detection methods. These techniques provide high sensitivity and specificity for identifying and quantifying the various forms of the compound in complex biological matrices.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating 2-FDM from its precursor, 2-FDG, and their respective phosphorylated metabolites. utu.fi Anion exchange chromatography is particularly effective for separating these charged sugar phosphates. utu.fi When coupled with a sensitive detector, such as a radioactivity detector for radiolabeled compounds (radio-HPLC) or a mass spectrometer, HPLC allows for the precise quantification of each metabolite. utu.fi

Gas-liquid chromatography (GLC) has also been utilized to determine the relative amounts of 2-FDG and 2-FDM in synthetic mixtures. researchgate.net This method is valuable for quality control in the synthesis of these compounds and for studying the stereoselectivity of different synthetic routes. researchgate.net

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and quantification of 2-FDM metabolites. High-resolution mass spectrometry can provide accurate mass measurements, which aids in the identification of unknown metabolites. chemrxiv.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps to confirm the identity of the metabolite. frontiersin.org

Thin-layer chromatography (TLC) offers a simpler and more rapid method for the separation of 2-FDM and its derivatives, particularly for radiolabeled compounds. utu.fi While not as quantitative as HPLC, radio-TLC is a useful tool for monitoring the progress of enzymatic reactions and for initial screening of metabolite profiles. utu.fi

Biochemical and Enzymatic Assays for Characterizing this compound Interactions

Biochemical and enzymatic assays are fundamental to understanding the biological activity of 2-FDM. These assays allow researchers to characterize the interactions of 2-FDM with specific enzymes and to quantify its effects on metabolic pathways.

Enzyme inhibition assays are commonly used to determine the potency of 2-FDM and its analogs as inhibitors of enzymes involved in carbohydrate metabolism, such as hexokinase. researchgate.net These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The results can be used to calculate key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀). For example, enzymatic assays have shown that halogenated derivatives of 2-deoxy-D-glucose, including fluorinated analogs, can be more effective inhibitors of hexokinase II than the parent compound. researchgate.net

These assays often rely on spectrophotometric or fluorometric methods to monitor the production or consumption of a substrate or product. For instance, the activity of hexokinase can be coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase, which can be monitored by the change in absorbance at 340 nm.

In addition to inhibition assays, binding assays can be used to directly measure the affinity of 2-FDM for its target proteins. These assays can employ various techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the binding kinetics and thermodynamics of the interaction.

Molecular Modeling and Computational Approaches for this compound Binding and Reactivity

Molecular modeling and computational methods provide valuable insights into the binding modes and reactivity of 2-FDM at the atomic level. These approaches complement experimental data and can help to explain the observed biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net In the context of 2-FDM, docking studies have been used to investigate its binding to the active site of enzymes like hexokinase. researchgate.netmdpi.com These studies can help to identify the key amino acid residues involved in the interaction and to understand the structural basis for the compound's inhibitory activity. For instance, molecular modeling has suggested that the size of the halogen atom at the C-2 position of deoxyglucose analogs influences their binding affinity for hexokinase, with smaller halogens like fluorine leading to more stable binding. researchgate.net

Quantum mechanics (QM) calculations can be used to study the electronic properties and reactivity of 2-FDM. These calculations can provide insights into the effects of the fluorine substitution on the molecule's charge distribution and its ability to participate in chemical reactions.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 2-FDM and its complexes with proteins. These simulations can provide information about the conformational changes that occur upon binding and the stability of the protein-ligand complex over time.

Genetic and Cell-Based Experimental Systems in this compound Research

Genetic and cell-based experimental systems are essential for studying the biological effects of 2-FDM in a cellular context. These systems allow researchers to investigate the compound's effects on cell viability, metabolism, and signaling pathways.

Cell viability and cytotoxicity assays are used to assess the impact of 2-FDM on cell survival and proliferation. mdpi.com These assays, such as the MTT or crystal violet assays, are often performed on cancer cell lines to evaluate the compound's potential as an anticancer agent. Studies have shown that fluorinated derivatives of 2-deoxy-D-glucose can exhibit potent cytotoxic effects, particularly in cancer cells under hypoxic conditions. researchgate.netmdpi.com

Genetically modified cell lines can be used to investigate the role of specific genes and proteins in the cellular response to 2-FDM. For example, cells with altered expression of glucose transporters or metabolic enzymes can be used to study the mechanisms of uptake and metabolism of the compound.

In some research, bacterial expression systems, such as those utilizing the rhaBAD promoter in E. coli, have been used to screen for inducers of gene expression. acs.org In such systems, analogs of L-rhamnose, which could include fluorinated mannose derivatives, are tested for their ability to activate the promoter. acs.org This type of system can be adapted to study the interactions of fluorinated sugars with specific bacterial proteins.

Future Perspectives and Emerging Avenues in 2 Fluoro 2 Deoxy D Mannose Research

Novel Derivatizations and Analog Design of 2-Fluoro-2-deoxy-D-mannose

The strategic placement of a fluorine atom in 2-deoxy-D-mannose (2-FDM) offers a unique starting point for the design of novel derivatives and analogs with tailored biological activities. The fluorine atom's high electronegativity and small size can significantly alter the molecule's electronic properties and stability, making it a valuable scaffold for medicinal chemistry and chemical biology. chemimpex.com

Researchers are actively exploring the synthesis of new 2-FDM analogs to enhance their therapeutic potential and to serve as probes for studying biological systems. One area of focus is the modification at various positions of the pyranose ring to influence protein-carbohydrate interactions. For instance, derivatization at the anomeric position can lock the molecule into a specific α or β configuration, which can be crucial for selective binding to enzymes or lectins. csic.es

Another promising direction is the development of 2-FDM-based building blocks for the synthesis of more complex oligosaccharides. soton.ac.uk These efforts often face challenges in achieving regio- and stereoselectivity. soton.ac.uk However, successful strategies, such as using alternative aglycones to facilitate the desired stereochemical outcome, are paving the way for the creation of novel glycomimetic compounds. soton.ac.uk

Furthermore, the synthesis of radiolabeled analogs, particularly with fluorine-18 (B77423) (¹⁸F), remains a key area of research. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a widely used radiotracer in positron emission tomography (PET), the development of ¹⁸F-labeled 2-FDM and its derivatives could offer alternative or complementary diagnostic tools. semanticscholar.orgrsc.org The design of these radiolabeled probes requires efficient and rapid synthesis methods to accommodate the short half-life of ¹⁸F. semanticscholar.org

A summary of some approaches to 2-FDM derivatization is presented in the table below:

| Derivatization Strategy | Rationale/Application | Key Findings/Challenges |

| Anomeric Modification | To achieve anomeric selectivity for specific protein binding. | Can lock the molecule in α or β form, influencing interaction with lectins and enzymes. csic.es |

| Oligosaccharide Building Blocks | To synthesize complex carbohydrates for glycobiology research. | Challenges in controlling stereoselectivity during synthesis. soton.ac.uk |

| Radiolabeling (e.g., ¹⁸F) | To create novel PET imaging agents for diagnostics. | Requires rapid and efficient synthesis methods due to the short half-life of ¹⁸F. semanticscholar.org |

| Modification of Other Ring Positions | To modulate binding affinity and biological activity. | Can influence interactions with enzymes like glycosidases. researchgate.net |

Interdisciplinary Research Integrating this compound

The unique properties of 2-FDM make it a valuable tool in a variety of interdisciplinary research fields, bridging chemistry, biology, and medicine. Its structural similarity to D-mannose allows it to interact with biological systems that recognize and process this natural sugar, while the fluorine substitution provides a means to probe or perturb these processes.

In chemical biology , 2-FDM and its analogs are used as chemical probes to study carbohydrate-mediated biological functions. nih.gov For example, fluorinated sugars can be used to investigate the binding requirements of lectins, which are proteins that specifically recognize carbohydrates. csic.es The fluorine atom can serve as a reporter group in ¹⁹F NMR spectroscopy, allowing for the direct monitoring of interactions between the sugar and its protein target. csic.es

In the field of glycobiology , which studies the structure, biosynthesis, and function of glycans, 2-FDM serves as a tool to investigate the roles of mannose in cellular processes. It has been shown to compete with mannose in N-linked protein glycosylation, a critical process for protein folding and function. nih.gov By observing the effects of 2-FDM, researchers can gain insights into the mechanisms of glycosylation and its importance in health and disease. nih.gov

Medicinal chemistry and drug discovery represent another significant area of interdisciplinary research involving 2-FDM. The compound itself and its derivatives are explored for their potential as therapeutic agents, particularly in antiviral and anticancer research. chemimpex.com The introduction of fluorine can enhance the stability and bioavailability of drug candidates. chemimpex.com For instance, fluorinated analogs of glucose have shown potential in inhibiting glycolysis in cancer cells. mdpi.com

The development of radiolabeled 2-FDM, specifically 2-deoxy-2-[¹⁸F]fluoro-D-mannose (¹⁸F-FDM), is a prime example of interdisciplinary collaboration between synthetic chemistry and nuclear medicine . semanticscholar.org The goal is to create new molecular imaging agents for PET scans to visualize and quantify metabolic processes in the body, which has implications for oncology, neurology, and cardiology. semanticscholar.orgwiley.com

Untapped Mechanistic Insights of this compound in Biological Systems

Despite the growing body of research on 2-FDM, there are still many unanswered questions regarding its precise mechanisms of action within biological systems. While it is known to interact with enzymes involved in mannose metabolism, the full scope of its molecular targets and the downstream consequences of these interactions are not yet fully elucidated.

One area ripe for further investigation is the detailed enzymatic processing of 2-FDM. While it is known that 2-FDM can be phosphorylated by hexokinase, its subsequent metabolic fate and the extent to which it is incorporated into more complex glycoconjugates remain to be fully characterized in various cell types and organisms. rsc.org Understanding how the fluorine atom at the C-2 position affects the kinetics and substrate specificity of various glycosyltransferases and glycosidases is crucial. researchgate.net

The impact of 2-FDM on cellular signaling pathways is another area that warrants deeper exploration. Glycosylation is intricately linked to cell signaling, and by perturbing mannose metabolism, 2-FDM may have far-reaching effects on cellular communication. chemimpex.com Investigating how 2-FDM influences signaling cascades could reveal novel therapeutic targets.

Furthermore, the potential for 2-FDM to act as a mechanism-based inhibitor for specific enzymes is an intriguing possibility. The fluorine substituent can dramatically slow down enzymatic reactions, potentially leading to the accumulation of a covalent glycosyl-enzyme intermediate. researchgate.net Identifying the specific enzymes that are potently and selectively inhibited by 2-FDM or its derivatives could open up new therapeutic avenues.

Finally, the epimerization of 2-deoxy-2-fluoro-D-glucose (FDG) to 2-FDM in the brain, as detected by ¹⁹F NMR, suggests a metabolic pathway that is not yet fully understood. nih.gov Elucidating the enzymes responsible for this conversion and the physiological significance of this epimerization could provide new insights into brain metabolism and function. nih.gov

A table summarizing potential areas for future mechanistic studies is provided below:

| Research Area | Key Questions | Potential Impact |

| Enzymatic Processing | How is 2-FDM metabolized beyond phosphorylation? How does it affect the activity of various glycosylating enzymes? | Deeper understanding of its biological effects and potential off-target interactions. |

| Cellular Signaling | What are the downstream effects of 2-FDM on cellular signaling pathways? | Identification of new therapeutic targets and applications. |

| Mechanism-Based Inhibition | Can 2-FDM or its analogs act as specific, potent inhibitors of certain enzymes? | Development of novel therapeutic agents with targeted mechanisms of action. researchgate.net |

| Metabolic Fate in Specific Tissues | What is the full metabolic pathway of 2-FDM in different tissues, such as the brain? | Insights into tissue-specific metabolism and the development of more targeted diagnostic tools. nih.gov |

Q & A

Q. What are the standard synthesis protocols for 2-fluoro-2-deoxy-D-mannose, and how can purity be ensured during production?

- Methodological Answer : Synthesis typically involves fluorination of D-glucal or mannose derivatives using fluorinating agents like [F-18]F₂ under controlled conditions. For example, reacting D-glucal with [F-18]F₂ in water at room temperature yields a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and this compound (2-FDM), with regiospecificity influenced by reaction parameters . Purification via HPLC or gas chromatography (GC) on columns such as 4% SE-30 + 6% OV-210 on Chromosorb W-HP is critical to isolate 2-FDM from 2-FDG, as their retention times differ (~0.9 relative retention time for 2-FDM vs. 2-FDG) . Purity assessment should include ¹⁹F-NMR or mass spectrometry to confirm structural integrity and quantify impurities (e.g., 2-FDG contamination up to 56% in some methods) .

Q. What analytical techniques are recommended to distinguish this compound from structurally similar fluorinated sugars?

- Methodological Answer : High-performance liquid chromatography (HPLC) with carbohydrate-specific detectors is optimal. The British Pharmacopoeia method uses a carbohydrate detector to achieve a resolution ≥1.5 between 2-FDM and 2-FDG peaks, ensuring accurate identification . Gas chromatography with flame ionization detection (GC-FID) on SE-30/OV-210 columns can also separate these epimers based on their distinct retention times . Additionally, ¹⁹F-NMR spectroscopy provides structural confirmation by identifying characteristic fluorine chemical shifts (e.g., δ -200 to -220 ppm for C-2 fluorinated sugars) .

Advanced Research Questions

Q. How does this compound interact with glucose transporters (GLUT) in tumor cells, and how does this compare to 2-FDG?

- Methodological Answer : Like 2-FDG, 2-FDM is taken up by tumor cells via GLUT-1 transporters due to structural mimicry of glucose. However, its uptake kinetics and phosphorylation efficiency differ. In vitro studies using AH109A hepatoma cells show that 2-FDM has lower phosphorylation rates by hexokinase compared to 2-FDG, leading to reduced intracellular retention . To validate transporter affinity, competitive inhibition assays with cytochalasin B (a GLUT inhibitor) and radiolabeled uptake studies (e.g., using [¹⁸F]-2-FDM) are recommended .

Q. How can researchers resolve contradictions in diagnostic efficacy studies of this compound in PET imaging?

- Methodological Answer : Discrepancies often arise from variable tracer purity, tumor heterogeneity, or differences in experimental models. For example, early studies reported higher 2-FDM uptake in inflammatory tissues than tumors, conflicting with its proposed specificity . To address this:

- Standardize tracer synthesis to minimize 2-FDG contamination (e.g., using HPLC-purified 2-FDM) .

- Use orthotopic tumor models (e.g., AH109A cells in rats) instead of xenografts to better mimic human tumor microenvironments .

- Perform dual-tracer PET/CT imaging with 2-FDM and 2-FDG to directly compare biodistribution patterns .

Q. What experimental design considerations are critical for optimizing this compound in preclinical theranostic studies?

- Methodological Answer :

- Dose calibration : Use microdosing (e.g., 1–10 µg/kg) to avoid pharmacokinetic saturation, particularly for radiolabeled 2-FDM ([¹⁸F]-2-FDM) .

- Biodistribution analysis : Conduct time-activity curve (TAC) studies at multiple time points (e.g., 15, 30, 60 minutes post-injection) to account for rapid renal clearance .

- Metabolite profiling : Apply radio-TLC or radio-HPLC to quantify unmetabolized 2-FDM in plasma and tissues, as metabolic stability impacts imaging accuracy .

Methodological Challenges and Solutions

Q. How can researchers mitigate the challenges of low radiochemical yield in [¹⁸F]-2-fluoro-2-deoxy-D-mannose synthesis?

- Methodological Answer : Low yields (<20%) are common due to competing side reactions during fluorination. Strategies include:

- Precursor optimization : Use mannose triflate derivatives instead of glucal to enhance regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .

- Automated modules : Implement FASTlab® or similar systems for reproducible, high-purity production .

Q. What in vitro assays are most suitable for evaluating this compound’s metabolic effects in cancer cells?

- Methodological Answer :

- Glycolytic flux analysis : Measure lactate production and ATP levels in cells treated with 2-FDM vs. glucose-free controls .

- Seahorse XF Analyzer : Quantify oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial vs. glycolytic metabolism .

- Competitive uptake assays : Co-incubate cells with 2-FDM and fluorescent glucose analogs (e.g., 2-NBDG) to visualize transporter competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.